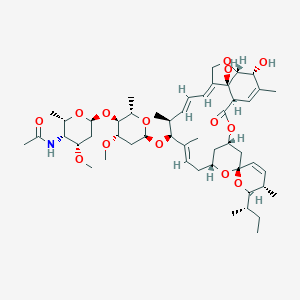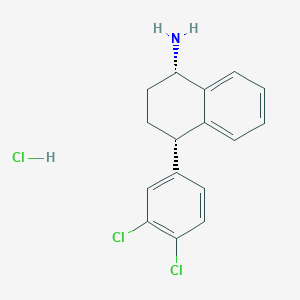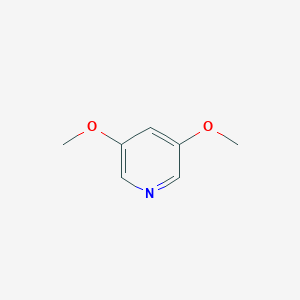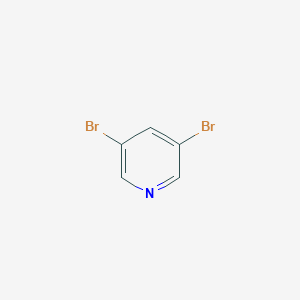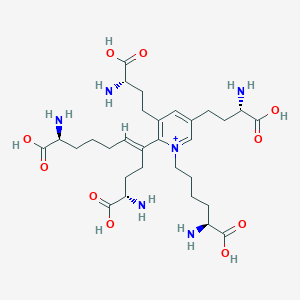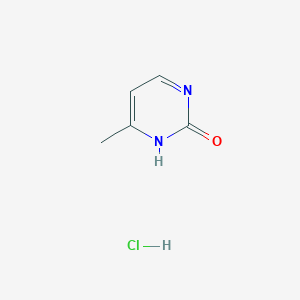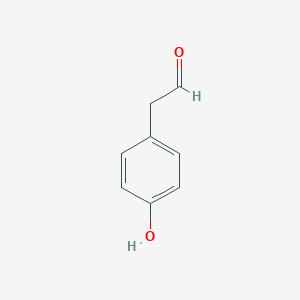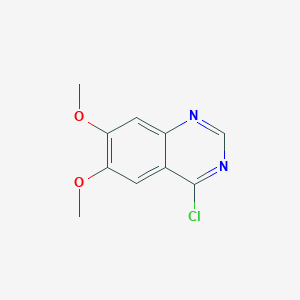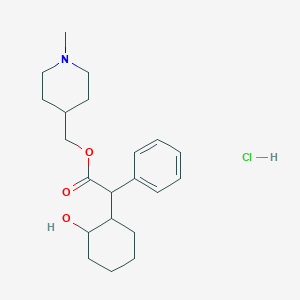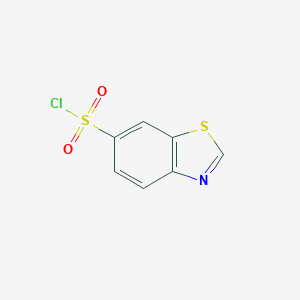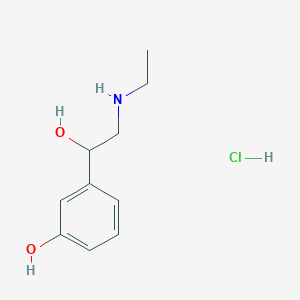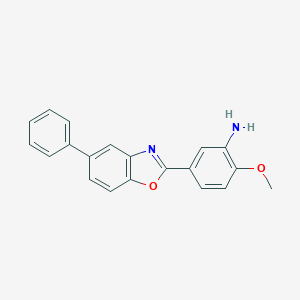
ジデスメチルシブトラミン
概要
説明
Didesmethylsibutramine (DDS) is a synthetic molecule that has been used in scientific research for a variety of applications. DDS is a by-product of the metabolism of sibutramine, a commonly prescribed weight loss drug, and has been found to have a variety of effects on the body. It has been studied for its potential to affect biochemical and physiological processes, and its ability to act as a stimulant.
科学的研究の応用
薬理学
ジデスメチルシブトラミンは三重の再取り込み阻害剤として作用し、ニューロンシナプスからのセロトニン、ドーパミン、ノルエピネフリンの再吸収を阻害します . ジデスメチルシブトラミンの®-エナンチオマーは、(S)-エナンチオマーよりもモノアミン再取り込みのより強力な阻害剤であり、動物では有意に強い食欲抑制活性を示します .
薬物動態
ヒトにおけるシブトラミンの投与後、ジデスメチルシブトラミン(M2)は、CYP2B6によるデスメチルシブトラミン(M1)のN-脱メチル化によって形成されます . CYP2B6阻害剤(例:クロピドグレル)の併用時、およびシブトラミンからデスメチルシブトラミンへの変換が低下するため、特定のCYP2B6遺伝子型を持つ個人では、シブトラミンの血漿レベルの上昇が観察されます .
ダイエットサプリメント
ジデスメチルシブトラミンは、ダイエットサプリメントの偽造成分として特定されています . それは食欲抑制薬シブトラミンの活性代謝物です .
食事補助食品における検出
体重管理のための食事補助食品中の違法添加物であるシブトラミンとその代謝物N-ジデスメチルシブトラミンを同時に定量するための、UV検出およびエレクトロスプレーイオン化質量分析法(HPLC—UV-ESI-MS)を組み合わせた高速液体クロマトグラフィー法が開発されました .
精神病との関連
ヒトにおけるジデスメチルシブトラミンの活性に関するデータは限られていますが、2019年にはジデスメチルシブトラミンの使用に関連する精神病の症例が報告されています .
ヒト血漿中での定量
ヒト血漿中のシブトラミンとそのN-デスメチル代謝物を定量するための、タンデム質量分析法を組み合わせた高感度かつ選択的な液体クロマトグラフィー法が開発され、検証されました .
作用機序
Target of Action
Didesmethylsibutramine primarily targets the serotonin transporter (SERT) , norepinephrine transporter (NET) , and dopamine transporter (DAT) . These transporters play a crucial role in the reuptake of neurotransmitters serotonin, norepinephrine, and dopamine, respectively, from the synaptic cleft back into the presynaptic neuron .
Mode of Action
Didesmethylsibutramine acts as a triple reuptake inhibitor , blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . This results in an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission . The ®-enantiomer of didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Biochemical Pathways
The inhibition of neurotransmitter reuptake by didesmethylsibutramine affects various biochemical pathways. By increasing the levels of serotonin, dopamine, and norepinephrine in the synaptic cleft, it modulates the signaling pathways associated with these neurotransmitters .
Pharmacokinetics
Following sibutramine administration in humans, didesmethylsibutramine (M2) is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . Elevated plasma levels of sibutramine are observed with concomitant use of CYP2B6 inhibitors (e.g., clopidogrel) and in individuals with certain CYP2B6 genotypes due to the reduced conversion of sibutramine into desmethylsibutramine .
Result of Action
The molecular and cellular effects of didesmethylsibutramine’s action primarily involve enhanced neurotransmission due to increased levels of serotonin, dopamine, and norepinephrine in the synaptic cleft . This can lead to various physiological effects, including appetite suppression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of didesmethylsibutramine. For instance, the presence of certain drugs (such as CYP2B6 inhibitors) can affect its metabolism and thereby its action . Genetic factors, such as the individual’s CYP2B6 genotype, can also influence the drug’s metabolism and efficacy .
生化学分析
Biochemical Properties
Didesmethylsibutramine acts as a triple reuptake inhibitor, blocking the reabsorption of serotonin, dopamine, and norepinephrine from neuronal synapses . The ®-enantiomer of Didesmethylsibutramine is a more potent inhibitor of monoamine reuptake than the (S)-enantiomer and possesses significantly stronger anorectic activity in animals .
Cellular Effects
The cellular effects of Didesmethylsibutramine are primarily due to its role as a triple reuptake inhibitor. By blocking the reuptake of serotonin, dopamine, and norepinephrine, Didesmethylsibutramine can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Didesmethylsibutramine involves its action as a triple reuptake inhibitor. It binds to the reuptake transporters of serotonin, dopamine, and norepinephrine, blocking their reabsorption and increasing their concentrations in the synaptic cleft . This can lead to enhanced neurotransmission and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that the compound is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 .
Dosage Effects in Animal Models
It is known that the ®-enantiomer of Didesmethylsibutramine possesses significantly stronger anorectic activity in animals .
Metabolic Pathways
Didesmethylsibutramine is formed through the N-demethylation of desmethylsibutramine (M1) by CYP2B6 . This suggests that it is involved in the metabolic pathways of the cytochrome P450 system.
Subcellular Localization
Given its role as a reuptake inhibitor, it is likely to be localized at the neuronal synapses where it can interact with the reuptake transporters of serotonin, dopamine, and norepinephrine .
特性
IUPAC Name |
1-[1-(4-chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQSACWZKKZPCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801004734 | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84467-54-9 | |
| Record name | N-Didesmethylsibutramine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84467-54-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Didemethylsibutramine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084467549 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[1-(4-Chlorophenyl)cyclobutyl]-3-methylbutan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801004734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclobutanemethanamine, 1-(4-chlorophenyl)-α-(2-methylpropyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIDESMETHYLSIBUTRAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/987R943R3P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
